molecular formula C21H19BrN6O2 B12042350 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B12042350
M. Wt: 467.3 g/mol
InChI Key: FOTILERLLQFSHM-FSJBWODESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 4-bromobenzaldehyde with 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylhydrazine under controlled conditions . The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for larger volumes while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is primarily used in scientific research due to its unique chemical properties. Its applications include:

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Bromobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19BrN6O2

Molecular Weight

467.3 g/mol

IUPAC Name

7-benzyl-8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19BrN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-15-6-4-3-5-7-15)20(24-18)25-23-12-14-8-10-16(22)11-9-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

FOTILERLLQFSHM-FSJBWODESA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

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